1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
This compound contains several functional groups, including a benzyl group, a methylamino group, a urea group, and a pyrrolidinone group. The presence of these groups suggests that this compound could have interesting chemical properties and could potentially be used in a variety of applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl, methylamino, urea, and pyrrolidinone groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its structure and the conditions under which it is stored or used. The benzyl, methylamino, urea, and pyrrolidinone groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Association Studies and Complex Formation
Research on N-(pyridin-2-yl),N'-substituted ureas, including studies with 2-amino-1,8-naphthyridines and benzoates, reveals insights into hydrogen bonding and complex formation. These studies, which utilize NMR spectroscopy and quantum chemical calculations, explore the substituent effect on complexation and the breaking of intramolecular hydrogen bonds as a prerequisite for complex formation. This indicates potential applications in understanding molecular interactions and designing molecules with desired binding properties (Ośmiałowski et al., 2013).
Acetylcholinesterase Inhibition
Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and evaluated for their antiacetylcholinesterase activity, highlighting the role of urea derivatives in developing therapeutic agents for conditions like Alzheimer's disease. By optimizing the spacer length and testing compounds with greater conformational flexibility, this research underscores the potential for urea derivatives in pharmacological applications (Vidaluc et al., 1995).
Anticancer Activity
The synthesis and in vitro evaluation of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents demonstrate the biomedical significance of urea derivatives. This research, focusing on their cytotoxicity against human adenocarcinoma cells, suggests the utility of such compounds in developing novel cancer therapies (Gaudreault et al., 1988).
Antioxidant Activity Evaluation
The synthesis and evaluation of certain urea derivatives for their antioxidant activity indicate the chemical's potential in oxidative stress-related research and therapy development. By understanding the structural basis for antioxidant activity, these studies contribute to the broader application of urea derivatives in mitigating oxidative damage in biological systems (George et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c1-25(14-16-5-3-2-4-6-16)12-11-23-21(28)24-18-13-20(27)26(15-18)19-9-7-17(22)8-10-19/h2-10,18H,11-15H2,1H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHKIZKDEKYCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea |
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